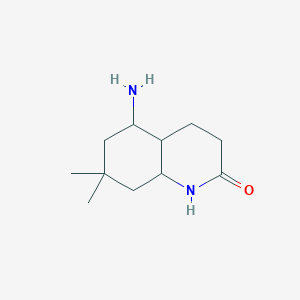

5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one

説明

特性

CAS番号 |

1706454-19-4 |

|---|---|

分子式 |

C11H20N2O |

分子量 |

196.29 g/mol |

IUPAC名 |

5-amino-7,7-dimethyl-1,3,4,4a,5,6,8,8a-octahydroquinolin-2-one |

InChI |

InChI=1S/C11H20N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h7-9H,3-6,12H2,1-2H3,(H,13,14) |

InChIキー |

IYVSRRWXCPAQDZ-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(C2CCC(=O)NC2C1)N)C |

製品の起源 |

United States |

準備方法

Core Ring Formation via Diamine-Keto Ester Reactions

A primary route involves cyclocondensation between 1,3-diamines and dimethyl-substituted β-keto esters. For example, m-phenylenediamine reacts with ethyl 4,4-dimethylacetoacetate under acidic conditions to form the octahydroquinolinone scaffold.

Conditions :

-

Solvent: Ethanol or acetic acid

-

Catalyst: Concentrated HCl or H₂SO₄

-

Temperature: 80–100°C

Mechanism :

-

Acid-catalyzed enolization of the β-keto ester.

-

Nucleophilic attack by the diamine, followed by cyclodehydration.

-

Intermolecular C–H⋯O/N–H⋯O interactions stabilize intermediates.

Reductive Amination of Ketone Intermediates

Hydrogenation of Tetrahydroquinolinones

Partially saturated precursors (e.g., 5-nitro-7,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one) undergo catalytic hydrogenation to introduce the amino group.

Protocol :

-

Substrate: 5-Nitro-tetrahydroquinolinone derivative

-

Catalyst: 10% Pd/C or Rh/Al₂O₃

-

Solvent: Methanol or ethyl acetate

-

Pressure: 3.8 bar H₂

Key Advantage :

Microwave-Assisted Cyclization

Bismuth Triflate-Catalyzed Reactions

Microwave irradiation accelerates the formation of dihydroquinoline intermediates, which are subsequently hydrogenated.

Procedure :

-

Substrate: 3-Amino-4,4-dimethylcyclohexanone

-

Reagent: Methyl pyruvate

-

Catalyst: Bi(OTf)₃ (5 mol%)

-

Solvent: Acetonitrile

-

Conditions: Microwave, 150°C, 3 h

-

Post-treatment: Hydrogenation with Pd/C (10%)

Table 1: Comparison of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bi(OTf)₃ | Acetonitrile | 150 (MW) | 78 | |

| H₂SO₄ | Ethanol | 80 | 65 | |

| Pd/C | Methanol | 25 (H₂) | 90 |

Protecting Group Strategies

Ketone and Amino Protection

To avoid side reactions, the ketone at position 2 and the amino group are protected during synthesis:

-

Ketone Protection : Convert to ethylene ketal using ethylene glycol and p-TsOH.

-

Amino Protection : Use Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.

Deprotection :

Stereochemical Considerations

Enantioselective Synthesis

Chiral catalysts like Ru(BINAP)Cl₂ induce asymmetry during hydrogenation. For example:

-

Substrate : 5-Oxo-7,7-dimethyloctahydroquinoline

-

Catalyst : Ru-(S)-BINAP

-

Solvent : MeOH

-

Pressure : 50 bar H₂

Challenge : Geminal dimethyl groups hinder catalyst accessibility, requiring bulky ligands.

Industrial-Scale Approaches

化学反応の分析

反応の種類

酸化: この化合物は酸化反応を起こし、キノリン誘導体を生成することがあります。

還元: 還元反応は、環構造をさらに飽和させたり、官能基を還元したりすることができます。

置換: 求核置換反応または求電子置換反応によって、アミノ基や環上の他の部位を修飾することができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、アミン、アルキル化剤。

主な生成物

これらの反応の主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化によってキノリン誘導体が生成される可能性がある一方、置換によってさまざまな官能基が導入される可能性があります。

科学的研究の応用

5-アミノ-7,7-ジメチルオクタヒドロキノリン-2(1H)-オンは、いくつかの応用が考えられます。

医薬品化学: 特定の酵素または受容体を標的にした薬物設計におけるファーマコフォアとしての潜在的な使用。

有機合成: より複雑な分子の合成における中間体。

材料科学: ユニークな特性を持つ新素材の開発における可能性。

作用機序

6. 類似化合物の比較

類似化合物

キノリン: 幅広い用途を持つ構造的に関連する化合物。

オクタヒドロキノリン: 構造は似ているが、アミノ基は含まれていない。

7,7-ジメチルオクタヒドロキノリン: 5位のアミノ基は含まれていない。

独自性

5-アミノ-7,7-ジメチルオクタヒドロキノリン-2(1H)-オンは、アミノ基と完全に飽和した環系が両方存在するため、独自の化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Structural and Functional Group Variations

The table below compares key structural features and properties of 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one with analogous quinolin-2(1H)-one derivatives:

Key Observations :

- Amino vs.

- Ring Saturation: The fully saturated octahydro ring in the target compound increases steric hindrance and rigidity compared to dihydro or unsaturated analogs (e.g., 5-Aminoquinolin-2(1H)-one ), which may affect pharmacokinetic properties like metabolic stability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of substituted cyclohexanones followed by functional group modifications. For example, fluorination or hydroxymethylation steps (as seen in analogous quinoline derivatives) require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products . A common approach includes:

- Step 1 : Cyclization of a precursor (e.g., substituted aminocyclohexane) under acidic conditions.

- Step 2 : Introduction of the dimethyl group via alkylation or Grignard reactions.

- Step 3 : Final amination using NH₃ or protected amine reagents.

Purity is validated via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : A combination of techniques is essential:

- ¹H/¹³C NMR : Assign peaks for the octahydroquinoline core, dimethyl groups (δ ~1.2–1.5 ppm), and the amino group (δ ~2.5 ppm, broad).

- IR Spectroscopy : Confirm NH₂ stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₁H₂₀N₂O (calc. 196.1576).

Discrepancies in data should prompt re-evaluation of synthetic steps or impurity profiling .

Q. What are the best practices for resolving crystallographic data for this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K).

- Structure Solution : Employ SHELXD for phase problem resolution.

- Refinement : Apply SHELXL with constraints for hydrogen bonding and thermal parameters.

Validate using R-factor (<5%) and CheckCIF/PLATON .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP, polar surface area, and H-bond donors. For example:

- Descriptor Selection : Use genetic algorithm-coupled partial least squares (GA-PLS) to identify relevant molecular features.

- Validation : Cross-validate with artificial neural networks (ANNs) to predict IC₅₀ values against targets (e.g., enzymes).

Results should align with in vitro assays to confirm mechanistic hypotheses .

Q. What strategies address contradictions in observed vs. predicted reactivity of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity) may arise from steric effects of the dimethyl group or hydrogen bonding. Resolve via:

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity).

- DFT Calculations : Model transition states to identify steric/electronic barriers.

Example: Methyl groups at C7 may hinder nucleophilic attack at C2, altering reaction pathways .

Q. How does this compound compare structurally and functionally to related quinoline derivatives?

- Methodological Answer : Conduct a comparative analysis using structural analogs:

| Compound | Key Substituents | Bioactivity (Example) |

|---|---|---|

| 5-Amino-7,7-dimethyl derivative | NH₂, C7-dimethyl | Antimicrobial (hypothesized) |

| 8-Fluoro-5-hydroxymethyl | F, CH₂OH | Anticancer (in vitro) |

| 3-Hydroxyaminoquinoxaline | NHOH, methyl groups | Cytotoxic |

Functional differences arise from substituent electronic effects (e.g., fluorine’s electronegativity) or steric bulk .

Methodological Notes

- Synthetic Optimization : Use DOE (Design of Experiments) to optimize yields, especially for amination steps.

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation.

- Ethical Compliance : Adhere to institutional guidelines for handling amino-containing compounds, which may require toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。